molecular formula C22H24N2O3 B11399414 N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-4-methoxybenzamide

N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-4-methoxybenzamide

Cat. No.: B11399414
M. Wt: 364.4 g/mol
InChI Key: ZVXSOGZFIVVOHR-UHFFFAOYSA-N
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Description

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides using catalysts such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) . These reducing agents are chosen for their selectivity and ability to reduce various functional groups without affecting reducible substituents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reducing agents and catalysts. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: LiAlH4, NaBH4

    Catalysts: Palladium (Pd), Platinum (Pt)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(furan-2-ylmethyl)-4-methoxybenzamide

InChI

InChI=1S/C22H24N2O3/c1-23(2)19-10-6-17(7-11-19)15-24(16-21-5-4-14-27-21)22(25)18-8-12-20(26-3)13-9-18/h4-14H,15-16H2,1-3H3

InChI Key

ZVXSOGZFIVVOHR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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